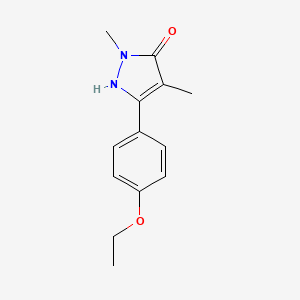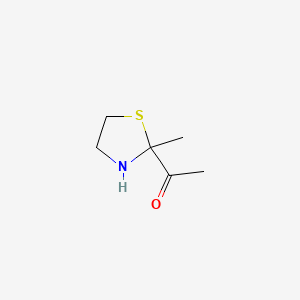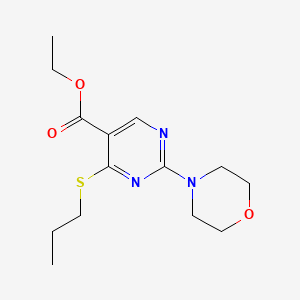
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 2-isothiocyanatoacetate with morpholine and propylthiol under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The morpholino and propylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .
Comparaison Avec Des Composés Similaires
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 2-morpholino-4-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a methylthio group instead of a propylthio group. It may exhibit different biological activities due to the shorter alkyl chain.
Ethyl 2-morpholino-4-(phenylthio)pyrimidine-5-carboxylate: Contains a phenylthio group, which can significantly alter its chemical properties and biological activities.
Ethyl 2-morpholino-4-(ethylthio)pyrimidine-5-carboxylate: Another similar compound with an ethylthio group, potentially leading to different reactivity and interactions.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H21N3O3S |
|---|---|
Poids moléculaire |
311.40 g/mol |
Nom IUPAC |
ethyl 2-morpholin-4-yl-4-propylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H21N3O3S/c1-3-9-21-12-11(13(18)20-4-2)10-15-14(16-12)17-5-7-19-8-6-17/h10H,3-9H2,1-2H3 |
Clé InChI |
ZJUUABOARKVCCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC(=NC=C1C(=O)OCC)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
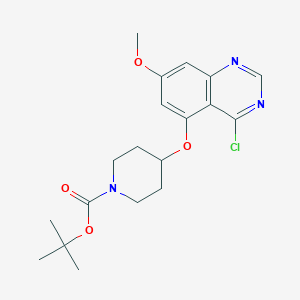
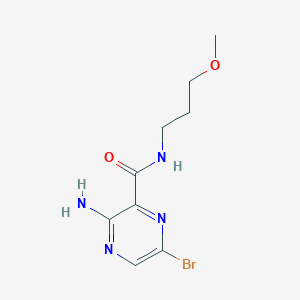

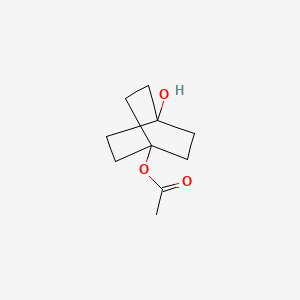
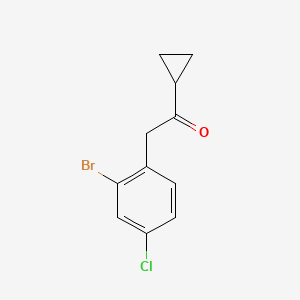

![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)

